4-Bromo-5-methyl-2-(methylthio)pyrimidine chemical properties
4-Bromo-5-methyl-2-(methylthio)pyrimidine chemical properties
An In-depth Technical Guide to 4-Bromo-5-methyl-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications
Executive Summary
4-Bromo-5-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine that serves as a versatile heterocyclic building block in modern organic synthesis. Its trifunctional nature—featuring a reactive bromine atom, a modifiable methylthio group, and a biologically relevant pyrimidine core—makes it a compound of significant interest for researchers in medicinal chemistry and agrochemical development. The strategic placement of these groups allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its key reactive characteristics, and its potential applications, with a focus on its utility in the design of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The fundamental properties of 4-Bromo-5-methyl-2-(methylthio)pyrimidine are summarized below. As this is a specialized reagent, some physical properties are based on data from closely related analogs and computational predictions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1823532-08-6 | [1] |
| Molecular Formula | C₆H₇BrN₂S | [1] |
| Molecular Weight | 219.10 g/mol | (Calculated) |
| IUPAC Name | 4-bromo-5-methyl-2-(methylthio)pyrimidine | |
| Physical State | Solid (predicted, based on analogs) | [2][3] |
| Purity | Typically >95% for commercial samples | [2] |
| Storage | Store in a cool, dark, and dry place. For long-term stability, storage under an inert atmosphere in a freezer at -20°C is recommended. | [4][5] |
Anticipated Spectroscopic Profile
While specific spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct singlets:
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A singlet for the C6-H proton, anticipated in the aromatic region (δ 8.0-8.5 ppm).
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A singlet corresponding to the three protons of the 5-methyl group (δ 2.0-2.5 ppm).
-
A singlet for the three protons of the 2-(methylthio) group (δ 2.5-3.0 ppm).
-
-
¹³C NMR Spectroscopy : The molecule possesses six unique carbon atoms, which should give rise to six distinct signals in the ¹³C NMR spectrum. The chemical shifts will be influenced by the electronegative nitrogen, bromine, and sulfur atoms. The carbonyl carbon is typically highly deshielded in similar structures.[6]
-
Mass Spectrometry (MS) : The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The most telling feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity (M and M+2) at m/z 218 and 220, respectively.
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include C=N stretching from the pyrimidine ring, aromatic C-H stretching, and C-S stretching.
Synthesis and Manufacturing
The synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine can be logically proposed based on established methodologies for similar pyrimidine derivatives.[7][8] The most direct route involves the nucleophilic substitution of a suitable di-halogenated precursor.
Proposed Synthetic Protocol: Nucleophilic Thiolation
The core of this synthesis is the selective displacement of a chlorine atom at the C2 position with a methylthiolate nucleophile. The C4-bromine is less susceptible to nucleophilic attack under these conditions, allowing for a regioselective reaction.
Step 1: Precursor Preparation The synthesis begins with a suitable 5-methylpyrimidine precursor, which is then halogenated to install the required chloro and bromo groups.
Step 2: Regioselective Nucleophilic Substitution The key step involves reacting 4-Bromo-2-chloro-5-methylpyrimidine with a source of methylthiolate, such as sodium thiomethoxide (NaSMe) or by using methyl mercaptan in the presence of a base.[7]
Detailed Experimental Workflow:
-
Reaction Setup: To a stirred solution of 4-Bromo-2-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (approx. 1.1 eq) portion-wise at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50°C) for several hours.[7]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by adding water and then extracted with an organic solvent like ethyl acetate.[7]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-Bromo-5-methyl-2-(methylthio)pyrimidine.[7]
Caption: Proposed synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.
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The C4-Bromine Atom : This is the primary site for synthetic elaboration. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl groups) at this position, which is a cornerstone of modern drug discovery. Common reactions include:
-
Suzuki Coupling (with boronic acids/esters)
-
Sonogashira Coupling (with terminal alkynes)
-
Buchwald-Hartwig Amination (with amines)
-
Stille Coupling (with organostannanes)
-
-
The C2-Methylthio Group : The methylthio group is relatively stable but can be manipulated. It can be oxidized to the corresponding sulfoxide or sulfone. This oxidation dramatically increases the electrophilicity of the C2 position, transforming the sulfone into an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.[9] This two-step process allows for the introduction of nucleophiles (e.g., amines, alcohols) at the C2 position after the C4 position has been modified.
-
The Pyrimidine Core : The pyrimidine ring itself is a key pharmacophore, known for its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.[10][11] Its presence is fundamental to the biological activity of many derivatives.
Caption: Key reaction pathways for synthetic diversification.
Applications in Research and Development
Substituted pyrimidines are privileged scaffolds in pharmacology and agrochemistry due to their prevalence in biologically active molecules, including nucleic acids.[10][11]
-
Drug Discovery : This building block is particularly valuable for creating libraries of compounds for screening against various therapeutic targets. The 2,4,5-substitution pattern is featured in numerous kinase inhibitors. For instance, derivatives of 5-(methylthio)pyrimidine have been developed as potent and selective epidermal growth factor receptor (EGFR) inhibitors to combat non-small-cell lung cancer.[12] The bromo-pyrimidine moiety is also a key component of the dual endothelin receptor antagonist Macitentan.[13] The ability to tune the substituents at the C4 and C2 positions allows medicinal chemists to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Agrochemicals : Pyrimidine derivatives are widely used as herbicides, fungicides, and insecticides.[11][14] The structural motif of 4-Bromo-5-methyl-2-(methylthio)pyrimidine can be used as a starting point for the synthesis of new crop protection agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related bromo- and methylthio-substituted pyrimidines should be used to guide handling procedures.[4][15][16][17]
Table 2: GHS Hazard and Precautionary Information (Anticipated)
| Category | Statement | Source |
| Hazard Statements | Causes skin irritation.[4] Causes serious eye irritation.[16] May be harmful if swallowed, in contact with skin, or if inhaled.[15][18] | [4][15][16][18] |
| Signal Word | Warning | [4][15] |
| Precautionary Statements | Prevention: Wash hands thoroughly after handling.[4] Wear protective gloves, eye protection, and face protection.[15][16] Avoid breathing dust/fume/gas/mist/vapors/spray.[15] Use only in a well-ventilated area.[17] Response: IF ON SKIN: Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[4] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][16] | [4][15][16][17] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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- Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
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